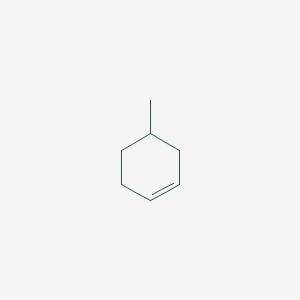

4-Methylcyclohexene

Descripción

Propiedades

IUPAC Name |

4-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCCQWDVGZMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862257 | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-47-9 | |

| Record name | 4-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N22W8H0JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Reactivity of 4-Methylcyclohexene

This guide provides a comprehensive overview of this compound, a cyclic alkene of significant interest in organic synthesis and as a precursor in the development of complex molecules. Its value extends to medicinal chemistry, where it serves as a starting material for synthesizing pharmaceutical compounds, including derivatives of the anticancer agent oxaliplatin.[1] This document details its fundamental properties, reactivity, and key experimental protocols.

Fundamental Properties

This compound is a colorless, volatile liquid characterized by a cyclohexene (B86901) ring with a methyl group at the fourth position.[1][2][3] It is a non-polar hydrocarbon, which dictates its solubility primarily in organic solvents.[4]

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylcyclohex-1-ene | [2] |

| CAS Number | 591-47-9 | [3] |

| Molecular Formula | C₇H₁₂ | [1][3][5] |

| Molecular Weight | 96.17 g/mol | [2][5] |

| Appearance | Colorless liquid | [2][4] |

| Density | 0.799 g/mL at 25 °C | [2][6] |

| Boiling Point | 101-103 °C (214-217 °F) | [1][2] |

| Melting Point | -115.5 °C to -121 °C | [2][6] |

| Flash Point | -3 °C (27 °F) to -1.1 °C (30 °F) | [2][6][7] |

| Solubility | Low solubility in water; Soluble in organic solvents like hexane (B92381) and benzene. | [2][4][7] |

| Refractive Index | ~1.442 at 20 °C | [6][7] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the carbon-carbon double bond within the cyclohexene ring, making it susceptible to electrophilic addition reactions. The methyl substituent can influence reaction pathways and stabilize transition states.[1]

Acid-Catalyzed Dehydration (Synthesis)

This compound is commonly synthesized via the acid-catalyzed dehydration of 4-methylcyclohexanol.[1][8] This E1 elimination reaction involves the protonation of the alcohol's hydroxyl group, which then leaves as water to form a secondary carbocation. A subsequent deprotonation yields the alkene.[9][10]

Electrophilic Addition: Bromination

The presence of the double bond is readily confirmed by its reaction with halogens, such as in the bromine test for unsaturation.[1] The alkene reacts with bromine (Br₂) in an electrophilic addition reaction to form a bromonium ion intermediate, which is then attacked by a bromide ion to yield 1,2-dibromo-4-methylcyclohexane.[1]

References

- 1. This compound (CAS 591-47-9) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 591-47-9: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (4S)-4-methylcyclohexene | C7H12 | CID 25113480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]

- 7. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. brainly.com [brainly.com]

Synthesis of 4-Methylcyclohexene from 4-Methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717) to synthesize 4-methylcyclohexene. The document details the underlying chemical principles, experimental procedures, and analytical characterization of the product.

Introduction

The conversion of alcohols to alkenes via dehydration is a fundamental and widely utilized reaction in organic synthesis. This process, typically catalyzed by strong acids such as sulfuric or phosphoric acid, proceeds through an elimination mechanism. The synthesis of this compound from 4-methylcyclohexanol serves as a classic example of this transformation, illustrating key concepts of reaction mechanisms, purification techniques, and spectroscopic analysis. Understanding this reaction is crucial for professionals in chemical research and drug development, where the principles of organic synthesis are paramount.

Reaction Mechanism

The acid-catalyzed dehydration of 4-methylcyclohexanol to this compound proceeds via an E1 (unimolecular elimination) mechanism.[1]

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 4-methylcyclohexanol by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][2]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.[1][2]

-

Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in this compound.[2]

Experimental Data

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Methylcyclohexanol | 114.19 | 171-173 | 0.914[3] |

| This compound | 96.17 | 101-102 | ~0.81 |

Reported Yields

| Starting Material | Reagents | Reported Yield | Reference |

| 7.5 mL 4-methylcyclohexanol | 2.0 mL 85% H₃PO₄, 30 drops H₂SO₄ | 78.86% | [3] |

| 15.1189 g 4-methylcyclohexanol | 2.0 mL 85% H₃PO₄, 30 drops H₂SO₄ | 19.97% | [4] |

Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[3][4][5]

Materials:

-

4-methylcyclohexanol

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Simple distillation apparatus (or Hickman distillation head)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flask

-

Spin vane or boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 7.5 mL of 4-methylcyclohexanol, 2.0 mL of 85% phosphoric acid, and approximately 30 drops of concentrated sulfuric acid.[3][4] Add a spin vane or boiling chips to ensure smooth boiling.

-

Distillation: Assemble a simple distillation apparatus.[3] Heat the reaction mixture to distill the product. The lower boiling point of this compound (101-102°C) compared to the starting alcohol (171-173°C) allows for its separation as it is formed, driving the equilibrium forward.[5][6] Collect the distillate, which will be a mixture of this compound and water.

-

Workup and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with a saturated sodium chloride (brine) solution. This helps to remove any remaining acid and aids in the separation of the organic and aqueous layers.[3][7]

-

Separate the lower aqueous layer and discard it.

-

Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.

-

Dry the product by adding a small amount of anhydrous sodium sulfate.[4][5] Swirl the flask and allow it to stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.

-

-

Final Isolation: Carefully decant or filter the dried this compound into a pre-weighed vial to determine the final mass and calculate the percent yield.

Product Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the conversion of the alcohol to the alkene.

-

4-Methylcyclohexanol (Reactant): The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[8][9]

-

This compound (Product): This broad O-H peak will be absent in the product spectrum. Key peaks confirming the presence of the alkene include:

Unsaturation Tests

Qualitative tests can be performed to confirm the presence of the alkene functional group.

-

Bromine Test: Addition of a solution of bromine in an inert solvent to the product will result in the disappearance of the bromine color, indicating the addition of bromine across the double bond.[3]

-

Potassium Permanganate (B83412) (Baeyer's) Test: Shaking the product with a cold, dilute, aqueous solution of potassium permanganate will cause the purple color of the permanganate to disappear and a brown precipitate of manganese dioxide to form.[3]

Visualized Workflow and Pathways

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction Mechanism Pathway

Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.

References

- 1. brainly.com [brainly.com]

- 2. bartleby [bartleby.com]

- 3. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]

- 4. scribd.com [scribd.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. homework.study.com [homework.study.com]

- 8. brainly.com [brainly.com]

- 9. physicsforums.com [physicsforums.com]

An In-depth Technical Guide to the Thermochemistry and Stability of 4-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermochemical properties and thermodynamic stability of 4-methylcyclohexene. A thorough understanding of the energetic landscape of this cyclic alkene and its isomers is fundamental for professionals in organic synthesis, catalysis, and medicinal chemistry. The relative stability of isomers can dictate reaction pathways, influence product distribution in elimination and isomerization reactions, and is a critical parameter in computational modeling for drug design and development.[1][2] This document presents quantitative thermodynamic data, detailed experimental methodologies for their determination, and logical diagrams to illustrate key concepts.

Theoretical Framework for Alkene Stability

The stability of constitutional isomers of methylcyclohexene is primarily governed by the substitution pattern of the endocyclic double bond, a concept explained by Saytzeff's rule.[1] Generally, alkene stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[1][3] This increased stability is attributed to two main electronic effects:

-

Hyperconjugation: This involves the delocalization of electrons from adjacent carbon-hydrogen (C-H) σ-bonds into the empty π* orbital of the double bond.[2] A greater number of adjacent alkyl groups provides more opportunities for this stabilizing interaction.

-

Inductive Effect: Alkyl groups are weakly electron-donating and push electron density towards the sp² carbons, which helps to stabilize the π-system.[1]

The key structural isomers of methylcyclohexene are 1-methylcyclohexene, 3-methylcyclohexene, and this compound.[2]

-

1-Methylcyclohexene: The methyl group is directly attached to a carbon of the double bond, making it a trisubstituted alkene.[1][2]

-

3-Methylcyclohexene: The double bond is between carbons 1 and 2, and the methyl group is on carbon 3. This is a disubstituted alkene.

-

This compound: The double bond is between carbons 1 and 2, and the methyl group is on carbon 4. This is also a disubstituted alkene.[1]

Based on this substitution pattern, the predicted order of stability is that 1-methylcyclohexene is the most stable isomer.[1][2][3] Experimental data confirms this theoretical prediction.

Quantitative Thermochemical Data

The relative stabilities of the methylcyclohexene isomers are quantified through their heats of isomerization and heats of hydrogenation.[1] A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation to the same corresponding alkane (methylcyclohexane).[1][4] Therefore, a lower heat of hydrogenation corresponds to greater stability. Similarly, the enthalpy of isomerization (ΔrH°) indicates the difference in stability between isomers.

Table 1: Thermodynamic Data for the Isomerization of Methylcyclohexene Isomers A negative ΔrH° indicates that the formation of 1-methylcyclohexene is an exothermic process, signifying that it is the more stable isomer.

| Isomerization Reaction | ΔrH° (kJ/mol) | Method | Reference |

| This compound ⇌ 1-Methylcyclohexene | -5.8 ± 0.3 | Gas Phase Equilibrium | [5] |

| 3-Methylcyclohexene ⇌ 1-Methylcyclohexene | -8.1 ± 0.3 | Gas Phase Equilibrium | [2] |

| Methylenecyclohexane ⇌ 1-Methylcyclohexene | -7.2 ± 0.3 | Gas Phase Equilibrium | [5] |

Table 2: Selected Thermochemical Properties of this compound Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other sources.[6][7]

| Property | Value | Units | Reference |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4395.00 ± 4.00 | kJ/mol | [7] |

| Molecular Weight | 96.17 | g/mol | [6] |

| Boiling Point | 101-102 | °C | |

| Density | 0.799 | g/mL at 25°C |

Experimental Protocols

The determination of the thermodynamic parameters that define the stability of this compound and its isomers relies on precise experimental techniques. The two primary methods are the measurement of heats of hydrogenation and the study of isomerization equilibria.[2]

This method provides a direct experimental measure of alkene stability.[1]

-

Objective: To measure the enthalpy change (ΔH°hydrog) when an alkene is catalytically hydrogenated to its corresponding alkane. A more stable alkene releases less heat.[4][8]

-

Materials:

-

Alkene sample (e.g., this compound)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Platinum or Palladium on carbon)[1]

-

Anhydrous solvent (e.g., hexane)

-

Reaction calorimeter

-

-

Procedure:

-

A precisely weighed amount of the alkene sample is dissolved in a suitable solvent and placed into the reaction vessel of the calorimeter.

-

A catalytic amount of the hydrogenation catalyst is added to the solution.

-

The system is sealed and allowed to achieve thermal equilibrium, at which point the initial temperature is recorded with high precision.

-

A known, and typically excess, amount of hydrogen gas is introduced into the reaction vessel under pressure, initiating the exothermic hydrogenation reaction.[1]

-

The temperature of the system is carefully monitored and recorded as it rises, until the reaction is complete and the temperature stabilizes at a final, higher value.

-

-

Data Analysis:

-

The heat capacity of the calorimeter and its contents is predetermined through separate calibration experiments.

-

The heat released during the reaction (q) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter (Ccal): q = C_cal * ΔT.

-

The molar heat of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene that reacted.

-

This technique allows for the direct measurement of the enthalpy and Gibbs free energy differences between isomers.[9]

-

Objective: To determine the equilibrium constant (Keq) for the interconversion of methylcyclohexene isomers at various temperatures to calculate ΔG°, ΔH°, and ΔS°.

-

Materials:

-

A sample of a methylcyclohexene isomer or a mixture of isomers.

-

Isomerization catalyst (e.g., a strong acid or a supported metal catalyst).[9]

-

Gas chromatograph (GC) for compositional analysis.

-

-

Procedure:

-

A sample containing one or more of the methylcyclohexene isomers is placed in a sealed reactor with a suitable catalyst.

-

The reactor is heated to a specific, constant temperature and allowed to stand until the isomeric composition no longer changes, indicating that thermodynamic equilibrium has been reached.[9]

-

A small aliquot of the equilibrium mixture is carefully removed and immediately quenched to prevent further reaction.

-

The composition of the isomeric mixture is determined quantitatively using gas chromatography.[5]

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis:

-

From the equilibrium composition at each temperature, the equilibrium constant (Keq) for the isomerization reaction is calculated.

-

The standard Gibbs free energy change (ΔG°) at each temperature is determined using the equation: ΔG° = -RTln(K_eq).[2]

-

The standard enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization are determined from a van't Hoff plot, which graphs ln(Keq) versus 1/T. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.[9]

-

Mandatory Visualizations

Caption: Relative enthalpies of methylcyclohexene isomers.

Caption: Experimental workflow for reaction calorimetry.

Caption: Isomerization pathways for methylcyclohexenes.

Conclusion

Both theoretical principles and quantitative experimental data consistently demonstrate that this compound is a disubstituted alkene that is thermodynamically less stable than its trisubstituted isomer, 1-methylcyclohexene.[1][5] The enthalpy difference, as measured by gas-phase equilibration studies, is approximately -5.8 kJ/mol in favor of the 1-methyl isomer.[5] The stability hierarchy is a direct consequence of the greater degree of hyperconjugation and inductive stabilization in the more substituted alkene. For professionals in chemical research and drug development, this inherent difference in stability is a critical factor for designing and optimizing synthetic pathways, predicting product distributions in elimination reactions, and understanding the reactivity of molecules containing the cyclohexene (B86901) scaffold.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexene, 4-methyl- [webbook.nist.gov]

- 7. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Methylcyclohexene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this important cyclic olefin. Detailed experimental protocols, tabulated spectral data, and a logical workflow for spectroscopic analysis are provided to assist researchers in their laboratory endeavors.

Overview of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about molecular structure, functional groups, and molecular weight. For a molecule like this compound (C₇H₁₂), a combination of NMR, IR, and MS allows for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the types of carbon atoms present.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight of a molecule and provides information about its structure through analysis of its fragmentation patterns upon ionization.

The general workflow for the spectroscopic characterization of a liquid sample like this compound is outlined below.

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. Due to the complexity of the overlapping signals for the aliphatic protons, the following are estimated chemical shift ranges based on typical values for similar structures.

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

| Vinylic (=C-H ) | 5.5 - 5.7 | Multiplet | 2H |

| Allylic (-CH₂-C=) | 1.8 - 2.2 | Multiplet | 4H |

| Methine (-C H-CH₃) | 1.6 - 1.8 | Multiplet | 1H |

| Aliphatic (-CH₂-) | 1.2 - 1.6 | Multiplet | 2H |

| Methyl (-CH ₃) | 0.9 - 1.0 | Doublet | 3H |

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. Due to a plane of symmetry in the molecule, fewer than seven signals are expected.

| Carbon Atom | Chemical Shift (δ, ppm) (Estimated) |

| Vinylic (C =C) | 126 - 128 |

| Methine (C H-CH₃) | 30 - 32 |

| Allylic (C H₂-C=) | 29 - 31 |

| Aliphatic (C H₂) | 24 - 26 |

| Methyl (-C H₃) | 21 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of absorptions corresponding to its alkene and alkane functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3025 | C-H Stretch | Alkene (=C-H) |

| 2830 - 2960 | C-H Stretch | Alkane (C-H) |

| ~1650 | C=C Stretch | Alkene (C=C) |

A key diagnostic feature is the C=C stretching vibration around 1650 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of an O-H group, which is useful for distinguishing it from its corresponding alcohol, 4-methylcyclohexanol.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides its molecular weight and characteristic fragmentation pattern. The molecular formula is C₇H₁₂, with a molecular weight of approximately 96.17 g/mol .[4][5]

| m/z Ratio | Ion | Interpretation |

| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ | Loss of a methyl radical |

| 68 | [M - C₂H₄]⁺ | Loss of ethylene |

| 54 | [C₄H₆]⁺ | Retro-Diels-Alder fragmentation (loss of butadiene) |

The most significant feature in the mass spectrum of this compound is the abundant peak at m/z 54.[6][7] This peak arises from a characteristic retro-Diels-Alder fragmentation, a favored pathway for cyclohexene (B86901) derivatives.[6][7][8] This fragmentation is a key differentiator from its isomers, 1-methylcyclohexene and 3-methylcyclohexene, where this pathway is less significant.[6][7] A notable peak at m/z 81, corresponding to the loss of a methyl group, is also observed.[7]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition (Liquid Sample)

-

Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should completely dissolve the sample.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a 5 mm NMR tube. The liquid level should be between 4-5 cm from the bottom of the tube.

-

Capping and Cleaning : Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol (B145695) to remove any residues or fingerprints.

-

Acquisition : Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and then acquiring the data using appropriate pulse sequences and acquisition parameters.

IR Sample Preparation and Acquisition (Neat Liquid Film)

-

Plate Preparation : Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid transferring moisture or oils.

-

Sample Application : Place 1-2 drops of neat (undiluted) this compound onto the center of one salt plate.

-

Sandwich Formation : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

-

Mounting : Place the "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquisition : First, run a background spectrum with no sample in the beam path. Then, run the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, disassemble the salt plates, rinse them with a dry solvent like acetone, and dry them with a clean, lint-free wipe before returning them to the desiccator.[6][7]

Mass Spectrometry Sample Preparation and Acquisition (Volatile Liquid)

-

Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer, often via direct injection or through the output of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization : The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation (molecular ion).

-

Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis : The ions are deflected by a magnetic or electric field within the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum. The data is then processed and displayed as a plot of relative intensity versus m/z.

References

- 1. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR [m.chemicalbook.com]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. Cyclohexene, 4-methyl- [webbook.nist.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pcrest.com [pcrest.com]

Computational Chemistry Studies of 4-Methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 4-methylcyclohexene. It details theoretical approaches to understanding its conformational landscape, thermodynamic properties, and spectroscopic signatures. Furthermore, this guide outlines relevant experimental protocols for comparison and validation, and visualizes key workflows and reaction mechanisms.

Conformational Analysis

The conformational flexibility of this compound, like other substituted cyclohexene (B86901) rings, is a critical determinant of its reactivity. The cyclohexene ring adopts a half-chair conformation. The methyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in determining the relative stabilities of these conformers.[1] The choice of basis set, such as the Pople-style 6-31G*, is crucial for obtaining accurate results.[1] Generally, the conformer with the methyl group in the pseudo-equatorial position is more stable, as this arrangement minimizes steric hindrance, specifically 1,3-diaxial-like interactions.[1][2] For the analogous methylcyclohexane (B89554), the energy difference between the equatorial and axial conformers is approximately 7.6 kJ/mol, leading to a population of about 95% for the equatorial conformer at 25°C.[3]

Table 1: Calculated Thermodynamic Properties for this compound Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (kJ/mol) | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Pseudo-equatorial | B3LYP | 6-31G | 0.00 | Reference |

| Pseudo-axial | B3LYP | 6-31G | ~7-8 | ~7-8 |

Thermodynamic Properties and Isomeric Stability

Computational chemistry allows for the precise calculation of thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs Free Energy (ΔG°).[4] These values are essential for predicting the spontaneity and equilibrium position of reactions involving this compound.

A key aspect of its chemistry is its relationship with its constitutional isomer, 1-methylcyclohexene. According to Zaitsev's rule, more substituted alkenes are generally more stable. 1-methylcyclohexene possesses a trisubstituted double bond, whereas this compound has a disubstituted double bond.[5] Consequently, 1-methylcyclohexene is the thermodynamically more stable isomer.[5] This stability difference can be attributed to hyperconjugation and inductive effects.[5]

Experimentally, the relative stability of these isomers can be determined by measuring their heats of hydrogenation.[5] The less stable isomer, this compound, will release more heat upon hydrogenation to form methylcyclohexane.

Table 2: Experimental Thermodynamic Data

| Compound | Formula | Molar Mass ( g/mol ) | Enthalpy of Formation (Ideal Gas) |

| This compound | C₇H₁₂ | 96.173 | Data not available |

| 1-Methylcyclohexene | C₇H₁₂ | 96.173 | Data not available |

| Methylcyclohexane | C₇H₁₄ | 98.1861 | -154.8 ± 0.8 kJ/mol |

Data sourced from NIST/TRC Web Thermo Tables and NIST Chemistry WebBook.[6][7]

Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which serve as molecular fingerprints.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[1] For this compound, key vibrational modes include the C=C stretch of the double bond and the C-H stretches of both the alkenyl and alkyl groups. The IR spectrum of this compound is expected to show a characteristic peak for the C=C stretch around 1650 cm⁻¹ and for the =C-H stretch around 3025 cm⁻¹.[8] These features would be absent in the spectrum of its precursor, 4-methylcyclohexanol (B52717).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.[1] These calculated spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Table 3: Comparison of Key Experimental and Expected Computational Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Experimental Value (cm⁻¹ or ppm) | Expected Computational Value |

| IR Spectroscopy | C=C Stretch | ~1650 cm⁻¹[8] | Scaled frequency calculation |

| IR Spectroscopy | =C-H Stretch | ~3025 cm⁻¹[8] | Scaled frequency calculation |

| ¹H NMR | Alkenyl Protons | ~5.6 ppm | GIAO Calculation |

| ¹³C NMR | Alkenyl Carbons | ~127, ~125 ppm | GIAO Calculation |

Experimental Protocols

Synthesis of this compound from 4-Methylcyclohexanol

This experiment details the acid-catalyzed dehydration of 4-methylcyclohexanol to produce this compound.[8][9]

Materials:

-

4-methylcyclohexanol (1.5 mL)

-

85% Phosphoric acid (0.40 mL)

-

Concentrated Sulfuric acid (6 drops)

-

Anhydrous sodium sulfate (B86663)

-

Saturated aqueous sodium chloride solution

-

5-mL conical vial with spin vane

-

Hickman distillation head with water-cooled condenser

-

Heating mantle or sand bath

-

Pasteur pipets

-

Small test tubes

Procedure:

-

Reaction Setup: In a tared 5-mL conical vial containing a spin vane, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid.[8]

-

Distillation: Attach a Hickman distillation head with a water-cooled condenser to the vial. Heat the mixture to 160-180 °C while stirring.[8]

-

Product Collection: As the reaction proceeds, the lower-boiling product, this compound (boiling point ~101-102 °C), will distill along with water and collect in the well of the Hickman head. Periodically transfer the distillate to a clean collection vial.[8][9]

-

Isolation: Once the distillation is complete, add 1 mL of saturated sodium chloride solution to the distillate to aid in layer separation. Transfer the mixture to a clean vial, allow the layers to separate, and carefully remove the lower aqueous layer with a Pasteur pipet.[8]

-

Drying: Transfer the organic layer (this compound) to a clean, dry test tube and add a few microspatulas of anhydrous sodium sulfate to remove any residual water. Let it stand for 10-15 minutes.[8]

-

Final Product: Carefully transfer the dry product to a tared vial and determine the mass and yield.

Analysis

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and the starting material. The disappearance of the broad -OH peak (around 3300 cm⁻¹) from the starting material and the appearance of C=C (around 1650 cm⁻¹) and =C-H (around 3025 cm⁻¹) peaks confirm the formation of the alkene.[8]

-

Boiling Point Determination: Determine the boiling point of the product to assess its purity.[8]

Visualizations

Caption: Workflow for comparing computational and experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. Cyclohexane, methyl- [webbook.nist.gov]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. m.youtube.com [m.youtube.com]

Quantum Chemical Insights into 4-Methylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Methylcyclohexene utilizing quantum chemical calculations. It is designed to offer a comprehensive understanding of the molecule's conformational landscape, spectroscopic properties, and electronic structure, which are critical for applications in chemical research and drug development. The data presented herein is derived from established computational methodologies, providing a theoretical framework to complement and guide experimental studies.

Conformational Analysis

This compound exists as two primary chair-like conformers: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The interconversion between these conformers is a key aspect of its chemistry, influencing its reactivity and interactions. Quantum chemical calculations are instrumental in determining the relative stabilities and geometric parameters of these conformers.

The equatorial conformer is generally more stable due to the minimization of steric hindrance. In the axial conformation, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. Computational methods, such as Density Functional Theory (DFT), allow for the precise quantification of this energy difference.

A logical workflow for the conformational analysis of this compound using computational methods is outlined below.

A typical workflow for the computational conformational analysis of this compound.

Quantitative Computational Data

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |

| Equatorial | DFT/B3LYP/6-31G | 0.00 (Reference) | 0.00 (Reference) |

| Axial | DFT/B3LYP/6-31G | Value | Value |

Note: The axial conformer is expected to have a higher relative energy due to steric strain.

Table 2: Selected Optimized Geometrical Parameters of this compound Conformers

| Parameter | Conformer | Calculated Value (Å or °) |

| C=C Bond Length | Equatorial | Value |

| Axial | Value | |

| C-C (methyl) Bond Length | Equatorial | Value |

| Axial | Value | |

| C-C-C Bond Angle (ring) | Equatorial | Value |

| Axial | Value | |

| H-C-H Bond Angle (methyl) | Equatorial | Value |

| Axial | Value |

Note: Minor differences in bond lengths and angles are expected between the two conformers due to the different steric environments.

Table 3: Prominent Calculated Vibrational Frequencies of Equatorial this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=C Stretch | ~1650-1680 |

| =C-H Stretch | ~3000-3100 |

| C-H Stretch (sp³ carbons) | ~2850-3000 |

| CH₂ Scissoring | ~1450-1470 |

| C-H Bend (methyl group) | ~1375-1385 |

Note: These are approximate ranges based on typical values for similar functional groups. A full frequency calculation would provide a complete list of vibrational modes.

Experimental and Computational Protocols

A robust study of this compound integrates both experimental and computational approaches.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).

-

Reaction Setup: 4-methylcyclohexanol is mixed with a strong acid, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), in a distillation apparatus.

-

Dehydration: The mixture is heated, causing the alcohol to be protonated. A water molecule is then eliminated, forming a carbocation intermediate.

-

Alkene Formation: A proton is abstracted from an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid), leading to the formation of the double bond in this compound.

-

Purification: The product is collected by distillation. The distillate, which may contain some water, is then dried using an anhydrous salt (e.g., anhydrous sodium sulfate) and may be further purified by fractional distillation.

Spectroscopic Characterization (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a key technique for characterizing the product and confirming the presence of the alkene functional group.

-

Sample Preparation: A small amount of the purified this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks for this compound include the C=C stretch (around 1650-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the removal of the starting alcohol.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules.

-

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is used.

-

Initial Structure: An initial 3D structure of the axial and equatorial conformers of this compound is built using a molecular modeling program.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this is the B3LYP functional with the 6-31G* basis set. This process adjusts the bond lengths, angles, and dihedral angles to minimize the electronic energy of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometries. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared spectrum of the molecule.

-

Energy Calculation: For more accurate energy differences between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

The logical relationship between experimental synthesis and characterization and its validation with computational methods is depicted in the following diagram.

Synergistic workflow of experimental and computational analysis for this compound.

Conclusion

The integration of quantum chemical calculations with experimental work provides a powerful paradigm for the comprehensive study of molecules like this compound. Computational methods offer detailed insights into conformational preferences, geometric structures, and spectroscopic properties that can be challenging to obtain through experimental means alone. This technical guide serves as a foundational resource for researchers and professionals, outlining the key theoretical concepts and practical methodologies for the computational analysis of this compound, thereby facilitating its application in advanced chemical and pharmaceutical research.

An In-Depth Technical Guide to the Physical Properties of 4-Methylcyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Methylcyclohexene and its principal isomers. The document is structured to serve as a practical reference for laboratory and development settings, with a focus on quantitative data, experimental methodologies, and the structural relationships between isomers.

Introduction to this compound and its Isomerism

This compound is a cyclic alkene, a colorless and volatile liquid that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure gives rise to several isomers, which are critical to distinguish for applications in stereoselective synthesis and drug development. The primary forms of isomerism associated with methylcyclohexene are structural isomerism and stereoisomerism.

-

Structural Isomers: These isomers share the same molecular formula (C₇H₁₂) but differ in the connectivity of their atoms. The position of the methyl group and the double bond within the cyclohexene (B86901) ring defines the three structural isomers: 1-Methylcyclohexene, 3-Methylcyclohexene, and this compound.[1]

-

Stereoisomers: this compound possesses a chiral center at the fourth carbon atom (C4), the carbon to which the methyl group is attached. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Methylcyclohexene and (S)-4-Methylcyclohexene. These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions.[1][3]

The relationship between these isomers is crucial for understanding their distinct chemical and physical behaviors.

Quantitative Physical Properties

The physical properties of these isomers are distinct and essential for their identification, separation, and safe handling. The data below has been compiled from various chemical literature and databases.

Table 1: Physical Properties of Methylcyclohexene Structural Isomers

| Property | 1-Methylcyclohexene | 3-Methylcyclohexene | This compound (Racemic) |

| CAS Number | 591-49-1 | 591-48-0 | 591-47-9 |

| Molecular Weight ( g/mol ) | 96.17 | 96.17 | 96.17 |

| Boiling Point (°C) | 110-111[4] | 104[5][6] | 101-103[1][7] |

| Melting Point (°C) | -120.4[8][9] | -124[6] | -115.5[1] |

| Density (g/mL) | 0.811 @ 20°C[4][9] | 0.805 @ 25°C[6] | 0.799 @ 25°C[1][7] |

| Refractive Index (n²⁰/D) | 1.450[4] | 1.441 - 1.444[5] | 1.441[7] |

Table 2: Physical Properties of this compound Enantiomers

| Property | (R)-4-Methylcyclohexene | (S)-4-Methylcyclohexene |

| CAS Number | 31365-38-9 | Not readily available |

| Molecular Weight ( g/mol ) | 96.17 | 96.17 |

| Boiling Point (°C) | ~101-103 (Expected) | ~101-103 (Expected) |

| Density (g/mL) | ~0.799 @ 25°C (Expected) | ~0.799 @ 25°C (Expected) |

| Refractive Index (n²⁰/D) | ~1.441 (Expected) | ~1.441 (Expected) |

| Specific Rotation [α] | Data not available in searched literature | Data not available in searched literature |

Note: Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index. They differ only in their interaction with plane-polarized light (specific rotation), which will have equal magnitude but opposite signs.[3] While specific rotation values for the pure enantiomers of this compound are not widely published, they can be determined experimentally.

Experimental Protocols for Property Determination

Accurate measurement of physical properties is paramount for compound identification and quality control. The following sections detail standard experimental methodologies.

This method is suitable for small sample volumes and is a standard technique for determining the boiling point of volatile organic liquids.[10][11]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 6x50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Place a few drops of the methylcyclohexene isomer into the small test tube, enough to create a liquid column of about 1-2 cm.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the liquid sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[11] Begin heating the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[10]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] Record this temperature.

-

Pressure Correction: Record the ambient atmospheric pressure, as boiling points are pressure-dependent.[12]

A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[14][15] This method relies on accurately measuring the mass of a known volume of the liquid.[16]

Objective: To determine the mass per unit volume of the liquid sample.

Apparatus:

-

Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Pasteur pipet

Procedure:

-

Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (M₁).[14]

-

Calibration with Water: Fill the pycnometer with deionized water, insert the stopper, and allow it to equilibrate in a thermostatic bath set to a specific temperature (e.g., 20.0 °C). Ensure no air bubbles are present and that excess water is expelled through the capillary. Dry the exterior completely and weigh the filled pycnometer (M₂).[15]

-

Volume Calculation: The volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = (M₂ - M₁) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the methylcyclohexene isomer, allow it to equilibrate to the same temperature in the water bath, dry the exterior, and weigh it (M₃).[17]

-

Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (M₃ - M₁) / V.

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic physical property. The Abbe refractometer is a common instrument for this measurement.[18]

Objective: To measure the refractive index of the liquid sample, typically using the sodium D-line (589 nm) at a controlled temperature.[19]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath/circulator

-

Dropper or Pasteur pipet

-

Soft lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the prism.[20] Adjust the instrument to match the known value if necessary.

-

Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of the methylcyclohexene isomer onto the surface of the lower (measuring) prism.[21]

-

Measurement: Close the prisms firmly. Allow a few moments for the sample temperature to equilibrate with the prism temperature, which should be regulated by the circulating water bath (typically 20°C).[19]

-

Reading: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered on the crosshairs. If a color fringe is visible, adjust the dispersion compensator to eliminate it.

-

Record Value: Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces immediately with a soft tissue moistened with a suitable solvent.

Specific rotation is the quantitative measure of a chiral compound's ability to rotate plane-polarized light. It is a defining characteristic of an enantiomer.[3][22]

Objective: To measure the angle of rotation caused by a solution of a known concentration of an enantiomer of this compound and calculate its specific rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube, typically 1 dm in length)

-

Volumetric flask and analytical balance

-

A suitable achiral solvent (e.g., ethanol, chloroform)

Procedure:

-

Instrument Warm-up & Zeroing: Turn on the polarimeter's monochromatic light source (usually a sodium lamp, 589 nm) and allow it to warm up.[23] Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Zero the reading to establish a baseline.[23]

-

Sample Preparation: Accurately prepare a solution of the chiral sample. Weigh a precise mass of the (R)- or (S)-4-Methylcyclohexene and dissolve it in a specific volume of the achiral solvent using a volumetric flask. The concentration (c) is calculated in g/mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill it completely, again ensuring no air bubbles are trapped. Place the filled cell into the polarimeter.

-

Observe Rotation: Record the observed angle of rotation (α). A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counterclockwise).[3]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:[24] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

The specific rotation is typically reported with the temperature and wavelength, e.g., [α]²⁰_D.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 5. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]

- 6. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 7. This compound 99 591-47-9 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 10. chymist.com [chymist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. che.utah.edu [che.utah.edu]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. refractometer.pl [refractometer.pl]

- 19. macro.lsu.edu [macro.lsu.edu]

- 20. hinotek.com [hinotek.com]

- 21. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 22. Specific rotation - Wikipedia [en.wikipedia.org]

- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

4-Methylcyclohexene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methylcyclohexene is a monocyclic alkene that serves as a valuable and versatile starting material in organic synthesis.[1] Its unique structure, featuring a reactive carbon-carbon double bond and a stereocenter, allows for a wide array of chemical transformations. This makes it an important building block for the synthesis of complex organic molecules, ranging from specialty chemicals and polymers to crucial pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of its properties, key synthetic reactions, and significant applications, with a focus on detailed experimental protocols and mechanistic pathways.

Physical and Spectroscopic Properties

This compound is a colorless, volatile liquid.[1] Its fundamental physical and chemical properties are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in synthetic procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 591-47-9 | [1] |

| Molecular Formula | C₇H₁₂ | [1][3] |

| Molecular Weight | 96.17 g/mol | [3][4] |

| Boiling Point | 101-102 °C | [5][6] |

| Melting Point | -121 °C | [6] |

| Density | 0.799 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n²⁰/D) | 1.441 - 1.442 | [6][7] |

| Appearance | Clear, colorless liquid | [5][8] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Spectroscopic analysis is essential for confirming the identity and purity of this compound during and after synthesis. The key spectral features are outlined below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| IR Spectroscopy | ~3025 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), 2840-2950 cm⁻¹ (C-H stretch) | [9] |

| ¹³C NMR | Signals corresponding to alkene and alkane carbons. | [10] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to its molecular weight. | [11][12] |

Core Synthetic Pathways and Experimental Protocols

This compound is both a product of synthesis and a reactant for further transformations. This section details the protocols for its preparation and its subsequent use in key organic reactions.

Synthesis of this compound via Dehydration of 4-Methylcyclohexanol (B52717)

The most common laboratory synthesis of this compound is the acid-catalyzed dehydration of 4-methylcyclohexanol, an E1 elimination reaction.[13][14] The alcohol is protonated by a strong acid, converting the poor hydroxyl leaving group into a good leaving group (water).[9][14] Loss of water generates a secondary carbocation, which then loses a proton to form the alkene.[14][15]

Caption: E1 mechanism for the dehydration of 4-methylcyclohexanol.

Experimental Protocol: Synthesis of this compound [9][16][17]

-

Apparatus Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the reaction vessel.[15] Ensure all glassware is dry.

-

Reagent Addition: In the round-bottom flask, place 7.5 mL of 4-methylcyclohexanol.[17] Carefully add 2.0 mL of 85% phosphoric acid and 30 drops of concentrated sulfuric acid.[17] Add a magnetic stir bar or boiling chips.[9]

-

Distillation: Heat the mixture gently using a heating mantle.[16] The product, this compound, will co-distill with water as it is formed, driving the equilibrium forward according to Le Châtelier's principle.[9][18] Collect the distillate that boils below approximately 110 °C.

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the water and any acid carryover.[17]

-

Drying and Isolation: Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (B86663) or calcium chloride to dry the product.[9][16] Allow it to stand for 10-15 minutes.

-

Final Purification: Decant or filter the dried liquid into a pre-weighed vial to obtain the pure this compound.

-

Characterization: Determine the percent yield. Confirm the product's identity via IR spectroscopy, looking for the characteristic C=C and vinylic C-H stretches, and the absence of the broad O-H stretch from the starting alcohol.[9]

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of this compound, opening the ring to form a linear dicarbonyl compound.[19][20] The nature of the final product depends on the work-up conditions. A reductive work-up (e.g., with dimethyl sulfide) yields aldehydes and ketones, while an oxidative work-up (e.g., with hydrogen peroxide) yields ketones and carboxylic acids.[19][20]

Caption: General mechanism and work-up pathways for ozonolysis.

Experimental Protocol: Ozonolysis with Reductive Work-up [20][21]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet, and a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) and methanol.[20]

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

-

Ozonolysis: Bubble ozone gas from an ozone generator through the solution. Continue until the solution turns a persistent pale blue, indicating an excess of ozone.[20]

-

Quenching: Purge the solution with nitrogen or argon gas to remove the excess ozone until the blue color disappears.

-

Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (B99878) (DMS, 1.5 equivalents) dropwise to the reaction mixture.[20]

-

Warming and Isolation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2-4 hours.[20] Concentrate the mixture via rotary evaporation, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dicarbonyl product. Further purification can be done by column chromatography.

Epoxidation

Epoxidation of this compound introduces a three-membered epoxide ring (oxirane) at the site of the double bond. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are highly useful intermediates themselves, as the strained ring can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocol: Epoxidation using m-CPBA

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining peroxy acid by adding a saturated aqueous solution of sodium bisulfite.

-

Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. Purify further by column chromatography if necessary.

Applications in Drug Development and Industry

This compound is more than a simple alkene; it is a key intermediate in the synthesis of high-value compounds.[2]

-

Anticancer Agents: One of its most notable applications is in the synthesis of enantiomerically pure derivatives of oxaliplatin, a platinum-based anticancer drug.[1][5][22] For example, it is a precursor to {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), which has demonstrated significant anticancer activity.[1][7] The ability to use this compound to create specific stereoisomers is crucial for enhancing therapeutic efficacy and reducing side effects.[1]

-

Polymer Production: In industrial chemistry, this compound is used in the preparation of functionalized polymers, such as N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes, which have applications in rubber manufacturing.[1][5][7]

-

Fine Chemicals: Through reactions like hydrogenation and oxidation, this compound can be converted into a variety of derivatives used in the synthesis of specialty chemicals, including fragrances and flavors.[2]

-

Energy Research: The compound is also an intermediate in the dehydrogenation of methylcyclohexane (B89554) (MCH), a process relevant to Liquid Organic Hydrogen Carrier (LOHC) technology for hydrogen storage.[1]

References

- 1. This compound (CAS 591-47-9) [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (4S)-4-methylcyclohexene | C7H12 | CID 25113480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Cyclohexene, 4-methyl- [webbook.nist.gov]

- 13. studymoose.com [studymoose.com]

- 14. homework.study.com [homework.study.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Preparation of this compound From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]

- 18. personal.utdallas.edu [personal.utdallas.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. orgsyn.org [orgsyn.org]

- 22. homework.study.com [homework.study.com]

The Elusive Presence of 4-Methylcyclohexene in the Plant Kingdom: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 4-Methylcyclohexene, a volatile organic compound, in plants. The document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development. While the presence of this compound in the plant kingdom is acknowledged, this guide highlights the scarcity of quantitative data and detailed biosynthetic information, identifying key areas for future research.

Natural Occurrence

This compound (C₇H₁₂) is a cyclic monoterpene that has been identified as a naturally occurring volatile compound in the plant kingdom. The most cited instance of its natural occurrence is in the essential oil of Cedronella canariensis, a species of flowering plant in the mint family, Lamiaceae, native to the Canary Islands. While it is listed as being "found in nature" and potentially present in citrus and other plants, specific details and quantitative analysis in species other than Cedronella canariensis are not well-documented in current scientific literature.

Quantitative Data

A thorough review of available scientific literature reveals a significant gap in the quantitative analysis of this compound in plant species. While numerous studies have analyzed the chemical composition of essential oils from various plants, including Cedronella canariensis, they primarily focus on the major constituents.

Table 1: Quantitative Data for this compound in Plants

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Reference |

| Cedronella canariensis | Lamiaceae | Aerial Parts | Not Reported | This compound is reported as a constituent, but its quantitative data is not specified in the available literature. It is likely a minor or trace component. |

| Other Species | - | - | Not Available | - |

The absence of quantitative data suggests that this compound is likely a minor or trace component of the volatile profiles of the plants in which it is found. Further targeted quantitative studies are necessary to determine the exact concentrations of this compound in various plant tissues.

Biosynthesis

The biosynthetic pathway for this compound in plants has not been explicitly elucidated. However, as a monoterpene, it is presumed to be synthesized via the general terpene biosynthesis pathway. This pathway begins with the formation of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The synthesis of these precursors can occur through two primary pathways:

-

Mevalonic Acid (MVA) Pathway: Primarily occurs in the cytoplasm.

-

Methylerythritol Phosphate (MEP) Pathway: Occurs in the plastids.

Geranyl pyrophosphate (GPP), a ten-carbon molecule, is formed by the condensation of IPP and DMAPP. GPP serves as the universal precursor for all monoterpenes. The cyclization of GPP by specific terpene synthases leads to the formation of the various monoterpene skeletons. The specific enzyme and reaction mechanism responsible for the formation of the this compound ring structure from GPP are yet to be identified.

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols

Sample Preparation and Extraction

Steam Distillation: This is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Fresh or dried plant material (e.g., aerial parts of Cedronella canariensis) is placed in a flask with water.

-

The mixture is heated, and the resulting steam, carrying the volatile compounds, is condensed.

-

The essential oil, which is immiscible with water, is collected.

-

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating, identifying, and quantifying volatile compounds in a complex mixture like an essential oil.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used for separating terpenes.

-

Injector: Split/splitless injector. The injection volume and split ratio should be optimized.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be performed by creating a calibration curve with a certified standard of this compound. The peak area of the compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

Experimental Workflow

Caption: General workflow for the analysis of this compound in plants.

Future Directions

The natural occurrence of this compound in plants presents several avenues for future research:

-